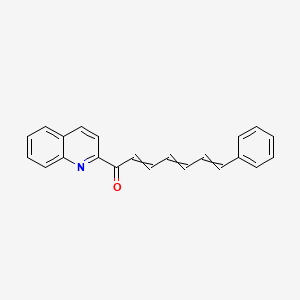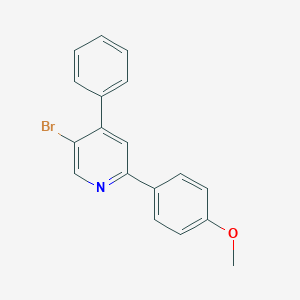phosphanium bromide CAS No. 88229-63-4](/img/structure/B14381899.png)
[(Anthracen-2-yl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Anthracen-2-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an anthracenylmethyl halide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the anthracenylmethyl halide, displacing the halide ion and forming the phosphonium salt.
A common method involves the use of anthracen-2-ylmethyl bromide and triphenylphosphine in a polar aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for (Anthracen-2-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Anthracen-2-yl)methylphosphanium bromide primarily undergoes reactions typical of phosphonium salts, including:
Wittig Reactions: This compound can be used to generate ylides, which react with aldehydes or ketones to form alkenes.
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or sodium hydride are commonly used to deprotonate the phosphonium salt, generating the ylide intermediate.
Solvents: Polar aprotic solvents like THF or dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions.
Major Products
Alkenes: The Wittig reaction with aldehydes or ketones typically yields alkenes as the major products.
Substituted Phosphonium Salts: Substitution reactions can yield a variety of substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
(Anthracen-2-yl)methylphosphanium bromide finds applications in several fields:
Organic Synthesis: Used as a reagent in Wittig reactions to form carbon-carbon double bonds.
Fluorescent Probes: Utilized in the preparation of ratiometric fluorescent probes for the detection of biological thiols such as cysteine.
Medicinal Chemistry: Employed in the synthesis of potential antitumor agents and other bioactive molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
作用機序
The primary mechanism of action for (Anthracen-2-yl)methylphosphanium bromide involves the formation of a phosphonium ylide. This ylide can then participate in nucleophilic addition to carbonyl compounds, forming a betaine intermediate. The intermediate subsequently undergoes a rearrangement to yield the desired alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the stable triphenylphosphine oxide.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an anthracenylmethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group in place of the anthracenylmethyl group.
Uniqueness
(Anthracen-2-yl)methylphosphanium bromide is unique due to the presence of the anthracene moiety, which can impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics or electronic properties.
特性
CAS番号 |
88229-63-4 |
|---|---|
分子式 |
C33H26BrP |
分子量 |
533.4 g/mol |
IUPAC名 |
anthracen-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-14-31(15-5-1)34(32-16-6-2-7-17-32,33-18-8-3-9-19-33)25-26-20-21-29-23-27-12-10-11-13-28(27)24-30(29)22-26;/h1-24H,25H2;1H/q+1;/p-1 |
InChIキー |
CVRQAWUXYUPWOR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC4=CC=CC=C4C=C3C=C2)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



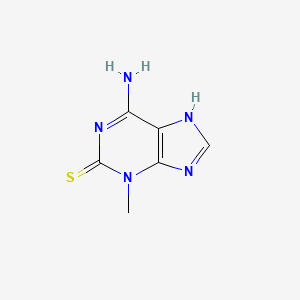
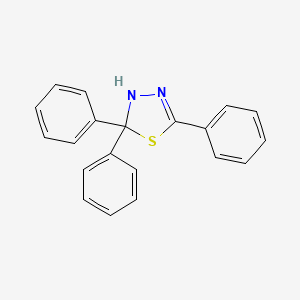
![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)
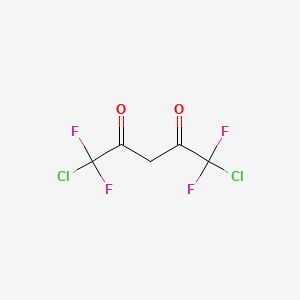
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)

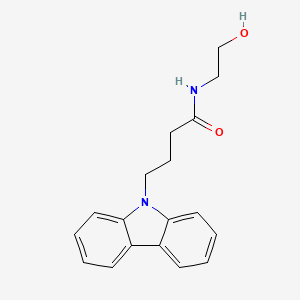
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)
